2-Iodothiophene

Catalog No.
S702668
CAS No.
3437-95-4
M.F
C4H3IS
M. Wt
210.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodothiophene

CAS Number

3437-95-4

Product Name

2-Iodothiophene

IUPAC Name

2-iodothiophene

Molecular Formula

C4H3IS

Molecular Weight

210.04 g/mol

InChI

InChI=1S/C4H3IS/c5-4-2-1-3-6-4/h1-3H

InChI Key

ROIMNSWDOJCBFR-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)I

Canonical SMILES

C1=CSC(=C1)I

2-Iodothiophene is a colorless liquid at room temperature with a pungent odor []. It is a valuable intermediate in organic synthesis due to the presence of the iodine atom, which can be readily displaced by other functional groups.


Molecular Structure Analysis

The key feature of 2-Iodothiophene's structure is the five-membered aromatic ring containing one sulfur and four carbon atoms. The iodine atom is attached to the second carbon atom in the ring (hence the prefix "2-"). The aromatic ring structure allows for delocalization of electrons across the ring, contributing to its stability and reactivity [].


Chemical Reactions Analysis

2-Iodothiophene's primary importance lies in its participation in various cross-coupling reactions, a fundamental tool in organic synthesis for creating carbon-carbon bonds. Here are some notable examples:

  • Sonogashira reaction: This reaction allows the coupling of 2-iodothiophene with terminal alkynes to form substituted alkynes. The reaction can be accelerated using microwave irradiation [, ].
C₄H₃IS + HC≡CR  → C₄H₂-C≡CR + HI (R = alkyl or aryl) []
  • Negishi coupling: This reaction couples 2-iodothiophene with organozinc reagents to form new carbon-carbon bonds.
C₄H₃IS + R₂Zn → C₄H₂-R + ZnI (R = alkyl, alkenyl, or aryl)
  • Suzuki-Miyaura coupling: This reaction employs palladium catalysis to couple 2-iodothiophene with boronic acids, leading to the formation of biaryl and vinyl thiophene derivatives [].

These reactions demonstrate the versatility of 2-Iodothiophene as a building block for diverse organic molecules.


Physical And Chemical Properties Analysis

  • Melting point: -17 °C []
  • Boiling point: 175 °C []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol []
  • Stability: Light sensitive []

2-Iodothiophene is a hazardous compound. It is classified as acutely toxic upon oral ingestion, causes severe skin and eye irritation, and is a suspected skin sensitizer []. It is also a combustible liquid []. When handling 2-Iodothiophene, appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood is mandatory [].

Please note:

  • The mechanism of action is not applicable to 2-Iodothiophene as it is not a biological molecule.
  • Cross-coupling reactions

    The C-I bond in 2-iodothiophene readily undergoes palladium-catalyzed cross-coupling reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 2-position of the thiophene ring. A study by Chinchilla et al. investigated the mechanism of such a reaction between 2-iodothiophene and potassium (E)-heptenyldimethylsilanolate [].

  • Sonogashira reaction

    2-Iodothiophene can participate in the Sonogashira reaction, a copper-catalyzed coupling reaction between terminal alkynes and aryl or vinyl halides. This reaction allows for the formation of carbon-carbon bonds between 2-iodothiophene and various alkynes. Studies have shown that 2-iodothiophene can be used in a microwave-enhanced version of this reaction, leading to a faster and more efficient process [].

Other Applications

  • Synthesis of functional materials

    2-Iodothiophene can be used as a building block in the synthesis of functional materials. For instance, it can be used as a monomer for the preparation of thin conductive films through plasma polymerization [].

  • Development of new pharmaceuticals

    The unique properties of 2-iodothiophene make it a potential candidate for the development of new drugs. However, further research is needed to explore its potential therapeutic applications.

XLogP3

2.6

Boiling Point

181.0 °C

Melting Point

-40.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.05 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3437-95-4

Wikipedia

2-Iodothiophene

General Manufacturing Information

Thiophene, 2-iodo-: ACTIVE

Dates

Modify: 2023-08-15

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